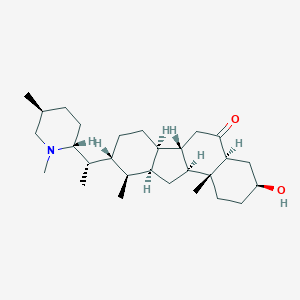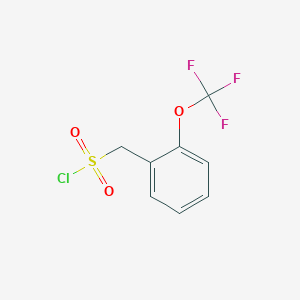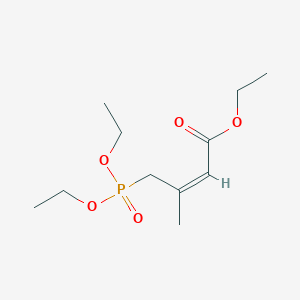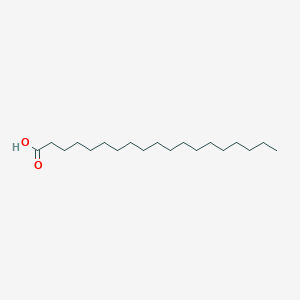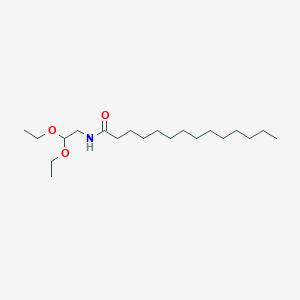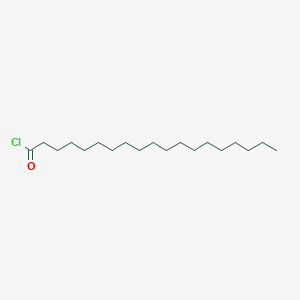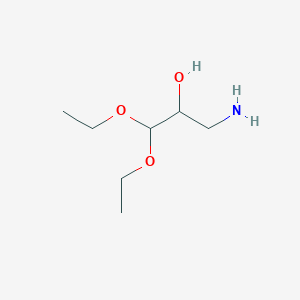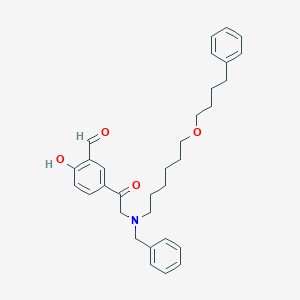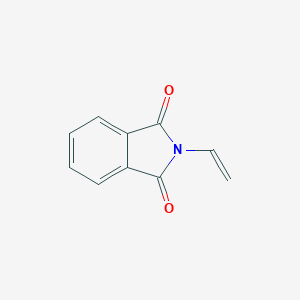
N-Vinylphthalimide
Übersicht
Beschreibung
N-Vinylphthalimide is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is commonly used in laboratory settings .
Synthesis Analysis
N-Vinylphthalimide can be prepared by the reaction of ss-hydroxyethylphthalimide with diethyl carbonate, followed by thermal cleavage of the N-2-phthalimidylethyl ethyl carbonate obtained in the presence of catalytic amounts of alkaline-reacting compounds of alkali metals or alkaline earth metals .Molecular Structure Analysis
The molecular structure of N-Vinylphthalimide is represented by the SMILES stringC=CN1C(=O)C2=CC=CC=C2C1=O . This compound belongs to the class of organic compounds known as maleimides, which are compounds containing a 2,5-pyrroledione moiety . Chemical Reactions Analysis
Phthalimides, including N-Vinylphthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials. The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .Physical And Chemical Properties Analysis
N-Vinylphthalimide appears as a solid at 20°C . It has a melting point range of 84-86°C . .Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization
N-Vinylphthalimide is used in controlled radical polymerization . This process allows for the synthesis of well-defined functional polymers with various architectures, including block copolymers, branched polymers (stars, star block copolymers, miktoarm star copolymers, and graft copolymers), and hybrids .
Synthesis of Functional Polymers
Functional polymers derived from N-vinyl monomers, including N-Vinylphthalimide, have characteristic properties, assembled structures, and three-dimensional architectures . These polymers can be used in a variety of applications, such as in the creation of advanced materials.
Photonics Applications
Due to its unique refractive index characteristics and good optical clarity, N-Vinylphthalimide is used in photonics applications . It is used in the creation of optical waveguides and ophthalmic devices .
Anti-Reflective Coatings
Polymeric materials derived from N-Vinylphthalimide are used as anti-reflective coatings for solar cells, displays, and contact lenses . These coatings help to reduce glare and increase the efficiency of these devices.
Advanced Gene Editing
While not directly used in gene editing, N-Vinylphthalimide is part of the broader category of N-vinyl monomers, which are used in advanced gene editing . These monomers can be polymerized to create materials that can deliver gene editing tools to specific cells.
Biopharma Manufacturing
N-vinyl monomers, including N-Vinylphthalimide, are used in biopharma manufacturing . They can be used to create materials that are used in the production of biopharmaceuticals.
Safety And Hazards
N-Vinylphthalimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
2-ethenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLZDCWMRPMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26809-43-8 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3063049 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Vinylphthalimide | |
CAS RN |
3485-84-5 | |
| Record name | Vinylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-vinylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: N-Vinylphthalimide has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.
A: Yes, N-Vinylphthalimide has been studied using UV photoelectron spectroscopy, providing insights into its electronic structure and conjugation effects. []
A: The solubility of N-Vinylphthalimide and its polymers depends on the specific structure and polymerization conditions. While N-Vinylphthalimide itself is soluble in some organic solvents, its polymers may exhibit limited solubility. For example, poly(N-Vinylphthalimide) synthesized by bulk polymerization is insoluble in common organic solvents, while solution polymerization yields polymers soluble in halogenated hydrocarbons, dioxane, and dimethylformamide. [] Copolymers with styrene show good solubility in common organic solvents. []
A: The thermal stability of N-Vinylphthalimide polymers can be tuned by copolymerization with other monomers. For instance, copolymers with aromatic heterocycle-based vinyl sulfides and maleimide derivatives have shown improved thermal stability with tunable glass transition temperatures (Tg) and decomposition temperatures (Td10). []
A: Yes, N-Vinylphthalimide participates in regioselective Heck reactions with aryl halides using palladium catalysts. This approach provides access to (E)-N-Styrylphthalimides, which can be further converted to phenethylamines. The regioselectivity favors arylation at the β-position. []
A: N-Vinylphthalimide acts as a 2-aminoethylating reagent in rhodium-catalyzed C-H activation reactions with aromatic amides bearing an 8-aminoquinoline directing group. This method offers a one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. Mechanistic studies suggest a carbene pathway. []
A: Yes, N-Vinylphthalimide undergoes photoredox-catalyzed Giese-type reactions with alkyl radicals generated from alkyl silicates or Hantzsch esters. This methodology provides a route to N-alkylphthalimides through a radical addition/SET reduction/protonation mechanism. []
A: Yes, polymers containing N-Vinylphthalimide can be transformed into poly(vinyl amine) by hydrazinolysis. This method has been employed to prepare amphiphilic and double-hydrophilic block copolymers with controlled molecular weights. []
A: N-Vinylphthalimide readily undergoes gas-solid addition reactions with hydrogen halides (HCl, HBr, HI) to produce the corresponding haloalkylphthalimides. These reactions proceed rapidly and quantitatively, offering a unique synthetic route to sensitive compounds that might be difficult to obtain in solution. [, ]
A: In the presence of acidic catalysts, N-Vinylphthalimide reacts with formaldehyde to yield 4-phthalimido-1,3-dioxane derivatives. The reaction proceeds smoothly in dioxane as a solvent. []
A: Yes, depending on the specific application, alternatives like N-vinyloxazolone can be employed for synthesizing substituted phenethylamines. N-vinyloxazolone offers advantages in terms of the number of synthetic steps, regiospecificity, and overall yield compared to N-Vinylphthalimide. []
A: Researchers utilize various analytical techniques to characterize N-Vinylphthalimide and its derivatives, including nuclear magnetic resonance (NMR) spectroscopy, size exclusion chromatography (SEC), X-ray analysis for structural determination, and electrochemical methods for studying film properties. [, ]
A: Yes, N-Vinylphthalimide polymerization has been investigated using various methods, including radical polymerization, thermal polymerization, and gamma-ray radiation-induced polymerization. These studies have explored the polymerization kinetics, copolymerization behavior, and the properties of the resulting polymers. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



